molecular formula C18H18N2O3 B1215845 Aplindore CAS No. 189681-70-7

Aplindore

Cat. No. B1215845
Key on ui cas rn: 189681-70-7
M. Wt: 310.3 g/mol
InChI Key: DYJIKHYBKVODAC-ZDUSSCGKSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:31]([O:32][CH2:33][CH3:34])(=[O:35])[CH3:36].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][CH:10]1[O:11][c:12]2[c:13]([cH:16][cH:17][c:18]([N+:25]([O-:23])=[O:24])[c:19]2[CH2:20][C:21](=[O:22])[O:26][CH3:27])[O:14][CH2:15]1.[CH2:28]([OH:29])[CH3:30]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][CH:10]1[O:11][c:12]2[c:13]([cH:16][cH:17][c:18]3[c:19]2[CH2:20][C:21](=[O:22])[NH:25]3)[O:14][CH2:15]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
O=C1Cc2c(ccc3c2OC(CNCc2ccccc2)CO3)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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